molecular formula C14H15N3O3 B6715482 N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

Cat. No.: B6715482
M. Wt: 273.29 g/mol
InChI Key: PJSBQGKLJHRSNS-UHFFFAOYSA-N
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Description

N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9(18)15-11-6-4-10(5-7-11)13-16-14(20-17-13)12-3-2-8-19-12/h4-7,12H,2-3,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBQGKLJHRSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NOC(=N2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown anti-inflammatory activity by inhibiting the nuclear factor κB (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . This inhibition reduces the production of inflammatory cytokines like TNF-α and IL-1β.

Comparison with Similar Compounds

N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide can be compared with other oxadiazole derivatives such as:

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